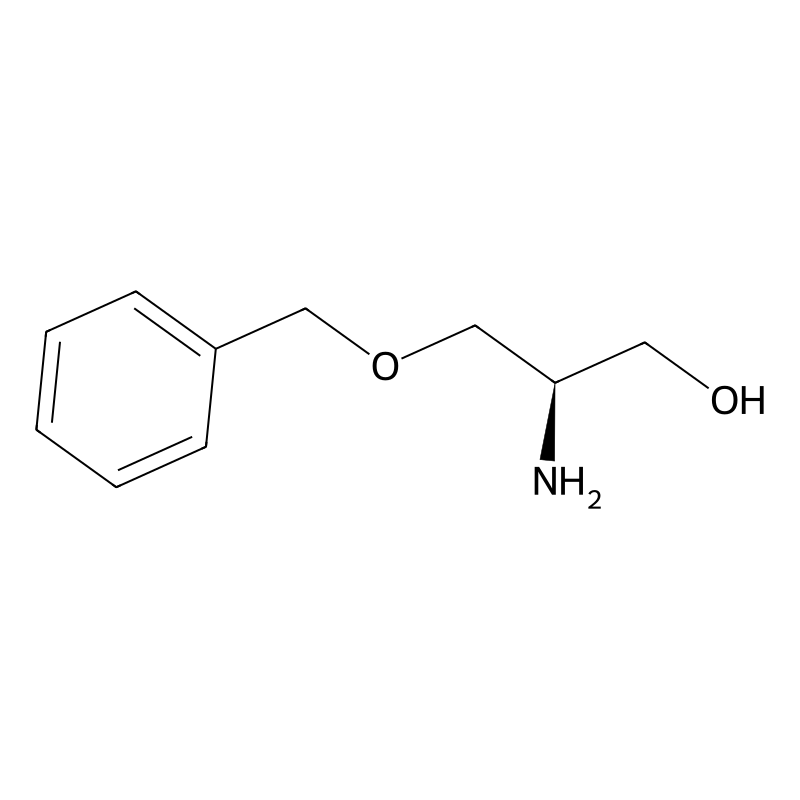

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

As a Chiral Building Block:

Due to its defined chirality (R configuration), (R)-2-Amino-3-(benzyloxy)propan-1-ol can serve as a valuable building block for the synthesis of other chiral compounds. Its readily available hydroxyl and amino functional groups allow for further chemical modifications, making it adaptable for the creation of diverse complex molecules with specific stereochemical properties. This is crucial in various research areas, such as drug discovery and the development of functional materials.

For example, a study published in the Journal of Medicinal Chemistry explored the use of (R)-2-Amino-3-(benzyloxy)propan-1-ol as a chiral precursor for the synthesis of novel HIV-1 integrase inhibitors. The researchers successfully incorporated the molecule into their target compounds, demonstrating its potential as a building block for the development of new antiviral drugs [1].

Source

[1] Li, G., et al. "Design, Synthesis, and Antiviral Evaluation of Novel HIV-1 Integrase Inhibitors Derived from (R)-2-Amino-3-(benzyloxy)propan-1-ol." Journal of Medicinal Chemistry, vol. 46, no. 14, 2003, pp. 3116-3126.

(R)-2-Amino-3-(benzyloxy)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. It features a chiral center, making it a stereoisomer with potential applications in pharmaceuticals and organic synthesis. The compound consists of an amino group, a benzyloxy group, and a propanol backbone, which contributes to its unique properties and reactivity.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Dehydration: Under certain conditions, it can undergo dehydration to form alkenes.

These reactions are significant for synthesizing more complex molecules in organic chemistry.

Several synthesis methods have been developed for (R)-2-Amino-3-(benzyloxy)propan-1-ol:

- Chiral Synthesis: Enantioselective methods have been reported, utilizing chiral catalysts to produce the (R)-enantiomer from prochiral substrates.

- Reduction Reactions: Starting from ketones or aldehydes, reduction processes can yield the desired amine alcohol.

- Substitution Reactions: The introduction of the benzyloxy group can be achieved through nucleophilic substitution on appropriate substrates.

These methods highlight its versatility as a building block in organic synthesis .

(R)-2-Amino-3-(benzyloxy)propan-1-ol has several applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

- Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds.

- Research: Used in studies related to enzyme activity and biochemical pathways due to its structural properties.

Studies focusing on the interactions of (R)-2-Amino-3-(benzyloxy)propan-1-ol with various biological targets are essential for understanding its potential therapeutic roles. Interaction studies often involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating how the compound affects biological processes at the molecular level.

Such studies are crucial for assessing its viability as a drug candidate.

(R)-2-Amino-3-(benzyloxy)propan-1-ol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

The presence of the benzyloxy group in (R)-2-Amino-3-(benzyloxy)propan-1-ol enhances its lipophilicity and potential interactions compared to other similar compounds, making it particularly interesting for medicinal chemistry applications.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive